

# Application of Lys-CoA in the Structural Biology of the Histone Acetyltransferase p300

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## Compound of Interest

Compound Name: Ac-Lys(CoA)-NH<sub>2</sub>

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

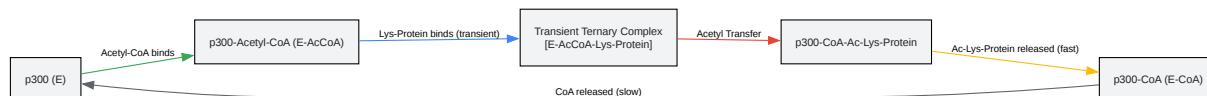
The histone acetyltransferase p300 (also known as KAT3B) and its paralog CBP are crucial transcriptional coactivators that play a central role in regulating gene expression. They do this by acetylating histone proteins, which remodels chromatin and makes DNA more accessible for transcription.[1] Dysregulation of p300/CBP activity is implicated in a variety of diseases, including cancer, making them important therapeutic targets.[2] Understanding the three-dimensional structure of p300 is paramount for elucidating its catalytic mechanism and for the rational design of specific inhibitors.

A significant breakthrough in the structural biology of p300 was the use of Lys-CoA, a potent bisubstrate inhibitor.[3] This molecule, which covalently links the ε-amino group of lysine to coenzyme A, mimics the transition state of the acetylation reaction.[3] By binding tightly to the active site, Lys-CoA effectively traps the p300 enzyme in a conformation that is amenable to crystallization, paving the way for high-resolution structural studies.[4] The resulting crystal structure of the p300 histone acetyltransferase (HAT) domain in complex with Lys-CoA (PDB ID: 3BIY) has provided invaluable insights into its catalytic mechanism and substrate specificity.

These application notes provide a comprehensive overview of the use of Lys-CoA in the structural biology of p300, including detailed experimental protocols and a summary of key quantitative data.

## Signaling Pathway and Catalytic Mechanism

The structural and kinetic data obtained using Lys-CoA have been instrumental in defining the catalytic mechanism of p300 as a "hit-and-run" or Theorell-Chance mechanism. This is distinct from the ternary complex mechanism used by other HAT families like Gcn5/PCAF. In the Theorell-Chance mechanism, acetyl-CoA binds to the enzyme first, followed by the transient binding of the lysine substrate. The acetyl group is then directly transferred, and the acetylated product is rapidly released.

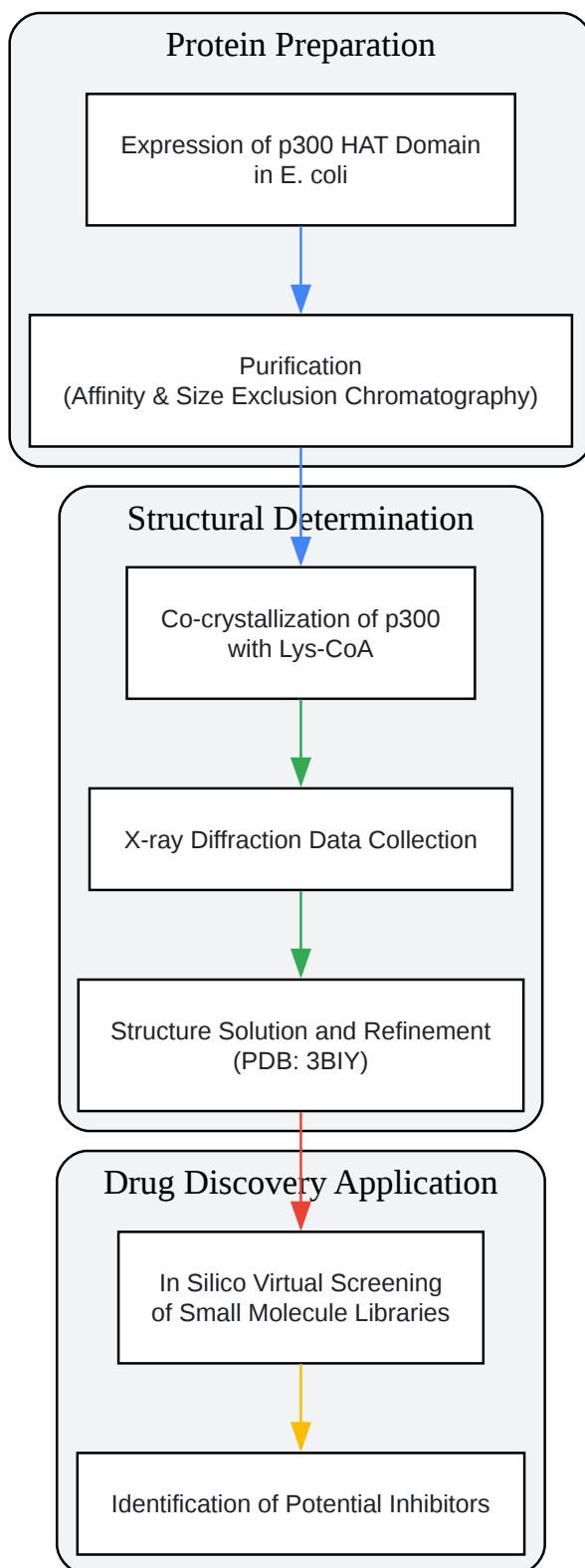


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### p300 Theorell-Chance Catalytic Cycle

## Experimental Workflow for Structural Studies

The structural determination of the p300 HAT domain in complex with Lys-CoA involves a multi-step workflow, beginning with protein expression and purification, followed by co-crystallization and X-ray diffraction analysis. The p300-Lys-CoA structure can then be used for in silico screening of potential small molecule inhibitors.



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### Workflow for p300 Structural Studies

## Quantitative Data Summary

The use of Lys-CoA and its analogs has enabled the quantitative characterization of their binding affinity and inhibitory activity against p300. This data is crucial for structure-activity relationship (SAR) studies and for the development of more potent and selective inhibitors.

Compound	Target	Assay Type	Value	Reference
Lys-CoA	p300	IC50	50-500 nM	
p300	Ki	~20 nM		
PCAF	IC50	200 $\mu$ M		
Acetyl-CoA	p300 (autoacetylation)	Km	3.3 $\pm$ 0.8 $\mu$ M	
C646	p300	Ki	400 nM	
3'-dephospho-Lys-CoA	p300	IC50	1.6 $\mu$ M	

## Experimental Protocols

### Expression and Purification of the p300 HAT Domain

This protocol is adapted from methods described for the expression of a catalytically inactive mutant of the p300 HAT domain, which is often used for structural studies to avoid cellular toxicity associated with the wild-type enzyme.

#### a. Expression:

- The human p300 HAT domain (e.g., residues 1279–1666) with a stabilizing mutation (e.g., Y1467F) is cloned into a bacterial expression vector, such as pET-Duet, with an N-terminal His-tag.
- Transform the expression plasmid into E. coli BL21(DE3) cells.
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at a reduced temperature, such as 18°C.

- Harvest the cells by centrifugation.

b. Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl, 5 mM  $\beta$ -mercaptoethanol) and lyse the cells by sonication.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column.
- Wash the column extensively with lysis buffer containing 20-40 mM imidazole.
- Elute the His-tagged p300 HAT domain with lysis buffer containing 250-500 mM imidazole.
- (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) and pass the protein solution back over the Ni-NTA column to remove the cleaved tag and the protease.
- Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Pool the fractions containing the purified p300 HAT domain, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.

## Synthesis of Lys-CoA

The synthesis of Lys-CoA is typically achieved through a semi-synthetic approach, involving solid-phase peptide synthesis followed by chemical ligation to Coenzyme A.

- Synthesize a lysine residue with a protected alpha-amino group and a reactive group (e.g., a bromoacetyl group) on the epsilon-amino group using standard Fmoc-based solid-phase peptide synthesis.
- Cleave the modified lysine from the solid support and purify it by HPLC.

- Conjugate the reactive group on the lysine to the free thiol of Coenzyme A in a suitable buffer (e.g., triethylammonium bicarbonate).
- Purify the resulting Lys-CoA product by reverse-phase HPLC.
- Confirm the identity and purity of the final product by mass spectrometry.

## Crystallization of the p300-Lys-CoA Complex

This protocol is based on the conditions used to obtain the original crystal structure of the p300 HAT domain with Lys-CoA.

- Concentrate the purified p300 HAT domain to approximately 5-10 mg/mL.
- Incubate the protein with a 3- to 5-fold molar excess of Lys-CoA on ice for at least 30 minutes prior to setting up crystallization trials.
- Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method at 4°C. A common crystallization condition is 0.1 M HEPES pH 7.5, 18-22% PEG 3350, and 0.2 M NaCl.
- Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
- Cryoprotect the crystals by briefly soaking them in a solution containing the crystallization buffer supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol) before flash-freezing them in liquid nitrogen.

## p300 HAT Activity Assay

A variety of assays can be used to measure the enzymatic activity of p300 and to screen for inhibitors. A common method is a radioactive assay that measures the transfer of a radiolabeled acetyl group.

- Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/mL BSA).

- Add the p300 enzyme (e.g., 5 nM) and a histone peptide substrate (e.g., 100  $\mu$ M H4-15 peptide).
- Add the compound to be tested (e.g., Lys-CoA or a small molecule inhibitor) at various concentrations.
- Incubate the reaction mixture at 30°C for 10 minutes.
- Initiate the reaction by adding a mixture of unlabeled acetyl-CoA and [ $^{14}$ C]-acetyl-CoA (e.g., to a final concentration of 20  $\mu$ M).
- Allow the reaction to proceed for a set time (e.g., 10 minutes) at 30°C, ensuring that the reaction is in the linear range.
- Quench the reaction by adding SDS loading buffer.
- Separate the reaction products by Tris-Tricine SDS-PAGE.
- Visualize and quantify the amount of [ $^{14}$ C]-acetylated peptide using a phosphorimager.
- Calculate the IC<sub>50</sub> or K<sub>i</sub> values for the inhibitors.

## In Silico Screening Using the p300-Lys-CoA Structure

The crystal structure of p300 in complex with Lys-CoA serves as a valuable template for virtual ligand screening to identify novel small molecule inhibitors.

- Prepare the p300-Lys-CoA crystal structure (PDB: 3BIY) for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
- Define the binding site based on the position of Lys-CoA in the crystal structure.
- Prepare a library of small molecules for screening. This can be a commercial library or a custom-designed library.
- Use a molecular docking program (e.g., AutoDock, Glide, or ICM) to dock the small molecules into the defined binding site of p300.

- Score and rank the docked compounds based on their predicted binding affinity and interactions with the protein.
- Visually inspect the top-ranking compounds to assess their binding poses and interactions with key residues in the active site.
- Select a subset of promising compounds for experimental validation using the p300 HAT activity assay described above.

## Conclusion

The bisubstrate inhibitor Lys-CoA has been an indispensable tool in the structural and functional characterization of the p300 histone acetyltransferase. Its ability to trap the enzyme in a stable conformation has enabled the determination of a high-resolution crystal structure, which in turn has provided profound insights into the catalytic mechanism of p300 and has facilitated the discovery of novel inhibitors. The protocols and data presented here provide a valuable resource for researchers in academia and industry who are interested in studying the structure and function of p300 and in developing novel therapeutic agents targeting this important enzyme.

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